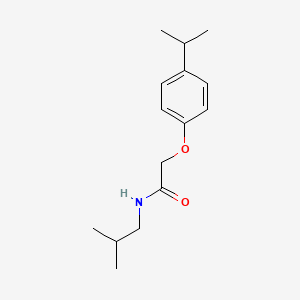![molecular formula C14H18N4OS B3461776 2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B3461776.png)
2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide
Übersicht
Beschreibung
2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide is a chemical compound that has shown promising results in scientific research. It is commonly referred to as IBTA and is a derivative of 1,2,4-triazole.
Wirkmechanismus
The mechanism of action of IBTA is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of nucleic acids. This leads to the inhibition of DNA and RNA synthesis, which ultimately results in cell death.
Biochemical and Physiological Effects:
IBTA has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune response. IBTA has also been found to have anti-inflammatory properties, which could potentially be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of IBTA is its broad-spectrum activity against various types of cancers, bacteria, and fungi. It is also relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one of the limitations of IBTA is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on IBTA. One area of interest is the development of more efficient synthesis methods that can yield higher quantities of pure IBTA. Another area of research is the investigation of IBTA's potential as a treatment for viral infections such as COVID-19. Additionally, further studies are needed to fully understand the mechanism of action of IBTA and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, IBTA is a promising chemical compound that has shown potential therapeutic applications in scientific research. Its broad-spectrum activity against various types of cancers, bacteria, and fungi make it an attractive option for further investigation. However, more research is needed to fully understand its mechanism of action and potential limitations.
Wissenschaftliche Forschungsanwendungen
IBTA has been extensively studied for its potential therapeutic applications. It has been found to exhibit antifungal, antibacterial, and antitumor properties. IBTA has shown promising results in the treatment of various types of cancers, including breast cancer, lung cancer, and liver cancer. It has also been found to be effective against fungal infections such as candidiasis and aspergillosis.
Eigenschaften
IUPAC Name |
2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-10(2)8-12-16-14(18-17-12)20-9-13(19)15-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,19)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVALHDUBOAHCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NN1)SCC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![methyl 4-methyl-3-({[(4-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B3461735.png)



![2-[4-(1-piperidinylcarbonyl)cyclohexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3461754.png)


![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3461804.png)